
2,2',2''-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol): is a chemical compound with the molecular formula C9H21N3O3 It is a triazine derivative, characterized by the presence of three ethanol groups attached to a triazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) typically involves the reaction of triazine derivatives with ethanol under controlled conditions. One common method involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives in a solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at elevated temperatures (190–195°C) . The reaction may also be carried out under solvent-free conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial production may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the triazinane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,2’,2’'-(1,3,5-Triazinane-2,4,6-triyl)triethanol: A similar compound with a different triazinane ring structure.
2,2’,2’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid: Another triazine derivative with different functional groups.
Uniqueness
2,2’,2’'-(1,2,4-Triazinane-1,2,4-triyl)tri(ethan-1-ol) is unique due to its specific triazinane ring structure and the presence of three ethanol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
917597-80-9 |
|---|---|
分子式 |
C9H21N3O3 |
分子量 |
219.28 g/mol |
IUPAC名 |
2-[1,2-bis(2-hydroxyethyl)-1,2,4-triazinan-4-yl]ethanol |
InChI |
InChI=1S/C9H21N3O3/c13-6-3-10-1-2-11(4-7-14)12(9-10)5-8-15/h13-15H,1-9H2 |
InChIキー |
JSCFUKFHQQMFMH-UHFFFAOYSA-N |
正規SMILES |
C1CN(N(CN1CCO)CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


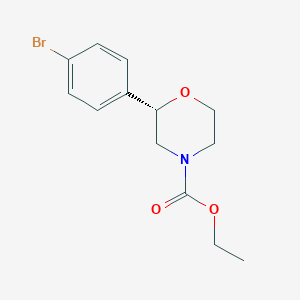
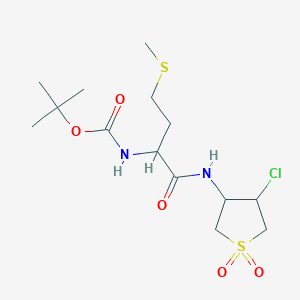
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
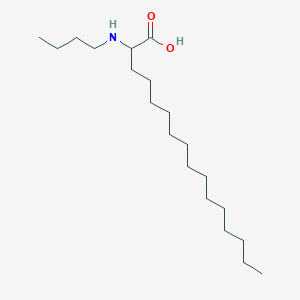
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
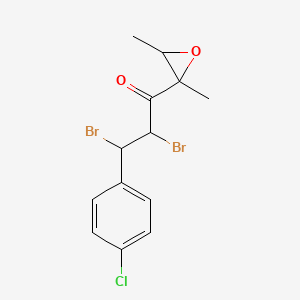

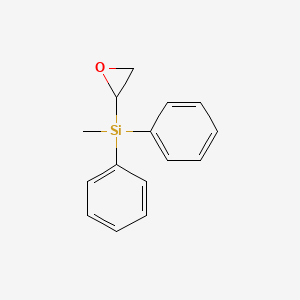
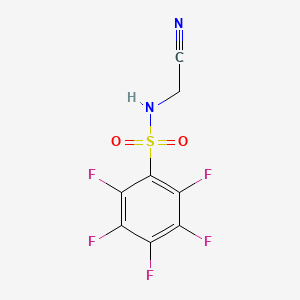
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
